bis(4-methoxyphenyl) 9H-fluorene-2,7-disulfonate
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Overview
Description
Bis(4-methoxyphenyl) 9H-fluorene-2,7-disulfonate is a chemical compound with the molecular formula C27H22O8S2. It is known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of two methoxyphenyl groups attached to a fluorene core, which is further substituted with two sulfonate groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(4-methoxyphenyl) 9H-fluorene-2,7-disulfonate typically involves the reaction of 9H-fluorene with 4-methoxyphenyl sulfonic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the sulfonation process. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale sulfonation reactors where the reactants are continuously fed and the product is continuously removed. This process ensures a steady supply of the compound and allows for efficient purification and isolation of the final product .
Chemical Reactions Analysis
Types of Reactions
Bis(4-methoxyphenyl) 9H-fluorene-2,7-disulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of hydroxy derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions often require the presence of a strong base or acid to facilitate the exchange of functional groups.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, hydroxy derivatives, and various substituted fluorene compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Bis(4-methoxyphenyl) 9H-fluorene-2,7-disulfonate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of bis(4-methoxyphenyl) 9H-fluorene-2,7-disulfonate involves its interaction with specific molecular targets and pathways. The compound’s sulfonate groups enable it to interact with various enzymes and receptors, potentially modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
- Bis(4-methoxyphenyl) 9-(hydroxyimino)-9H-fluorene-2,7-disulfonate
- Bis(4-methylphenyl) 9H-fluorene-2,7-disulfonate
- Bis(3-methoxyphenyl) 9H-fluorene-2,7-disulfonate
Uniqueness
Bis(4-methoxyphenyl) 9H-fluorene-2,7-disulfonate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of methoxy groups enhances its solubility and reactivity, making it a valuable compound for various applications .
Properties
CAS No. |
302904-39-8 |
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Molecular Formula |
C27H22O8S2 |
Molecular Weight |
538.6 g/mol |
IUPAC Name |
bis(4-methoxyphenyl) 9H-fluorene-2,7-disulfonate |
InChI |
InChI=1S/C27H22O8S2/c1-32-20-3-7-22(8-4-20)34-36(28,29)24-11-13-26-18(16-24)15-19-17-25(12-14-27(19)26)37(30,31)35-23-9-5-21(33-2)6-10-23/h3-14,16-17H,15H2,1-2H3 |
InChI Key |
PMUCYMXYMHXYFD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OS(=O)(=O)C2=CC3=C(C=C2)C4=C(C3)C=C(C=C4)S(=O)(=O)OC5=CC=C(C=C5)OC |
Origin of Product |
United States |
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